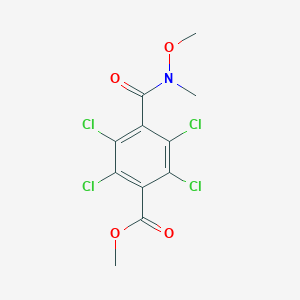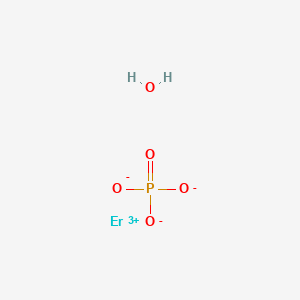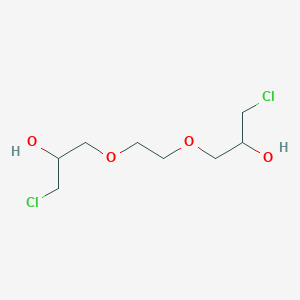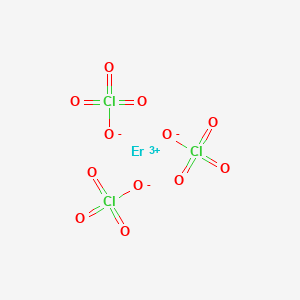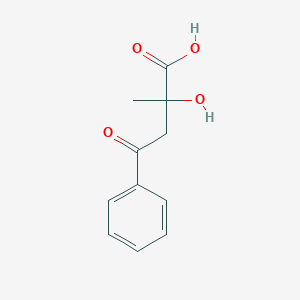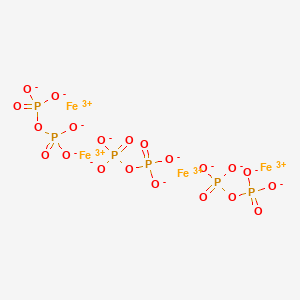
p-Terphenyl, 2',5'-distyryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Terphenyl, 2',5'-distyryl- (PTDS) is a fluorescent dye that has been widely used in various scientific research applications. PTDS is a derivative of terphenyl, which is a hydrocarbon consisting of three phenyl rings. The addition of styryl groups to PTDS enhances its fluorescence properties, making it a popular choice for fluorescence microscopy and imaging studies.
Mecanismo De Acción
The fluorescence properties of p-Terphenyl, 2',5'-distyryl- are due to its ability to undergo a process known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from one part of the molecule to another upon excitation with light. This results in a change in the electronic structure of the molecule, leading to fluorescence emission.
Biochemical and Physiological Effects:
p-Terphenyl, 2',5'-distyryl- has been shown to be non-toxic and non-cytotoxic in various cell lines, making it a safe choice for imaging studies. It has also been shown to be stable under various physiological conditions, making it suitable for in vivo imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of p-Terphenyl, 2',5'-distyryl- is its high quantum yield, which makes it a highly sensitive fluorescent probe. It also has a long fluorescence lifetime, making it suitable for time-resolved imaging studies. However, p-Terphenyl, 2',5'-distyryl- has limited photostability, which can limit its use in long-term imaging studies.
Direcciones Futuras
There are several future directions for the use of p-Terphenyl, 2',5'-distyryl- in scientific research. It can be further developed as a biosensor for the detection of various analytes, including biomolecules and environmental pollutants. p-Terphenyl, 2',5'-distyryl- can also be used in the development of new imaging techniques for the study of biological processes at the cellular and molecular levels. Additionally, p-Terphenyl, 2',5'-distyryl- can be used in the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
P-Terphenyl, 2',5'-distyryl- can be synthesized through a series of chemical reactions involving the coupling of 2-bromo-1,4-dibromobenzene and 2-bromo-1,4-dibromo-3,5-dimethylbenzene with styrene. The resulting product is then purified through column chromatography to obtain pure p-Terphenyl, 2',5'-distyryl-.
Aplicaciones Científicas De Investigación
P-Terphenyl, 2',5'-distyryl- has been widely used in scientific research as a fluorescent probe for imaging and tracking various biological molecules and cellular processes. It has been used to study protein-protein interactions, DNA-protein interactions, and cellular signaling pathways. p-Terphenyl, 2',5'-distyryl- has also been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
14474-63-6 |
|---|---|
Fórmula molecular |
C34H26 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
Clave InChI |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




